molecular formula C16H14ClN3O3 B2826079 N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide CAS No. 1203022-07-4

N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Cat. No.: B2826079
CAS No.: 1203022-07-4
M. Wt: 331.76
InChI Key: QGWZSQHDSLPDOK-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a heterocyclic compound featuring a quinoxaline core fused with a carboxamide substituent. The quinoxaline moiety consists of a bicyclic structure with two nitrogen atoms at positions 1 and 4, while the 3-oxo group introduces a ketone functionality. The carboxamide side chain is substituted with a 5-chloro-2-methoxyphenyl group, combining electron-withdrawing (chloro) and electron-donating (methoxy) effects.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-23-14-7-6-10(17)8-12(14)19-16(22)20-9-15(21)18-11-4-2-3-5-13(11)20/h2-8H,9H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWZSQHDSLPDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H14ClN3O3C_{15}H_{14}ClN_{3}O_{3} with a molecular weight of 319.74 g/mol. The structure features a quinoxaline core, which is known for its diverse biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound may act as a DNA intercalator, disrupting the replication process of cancer cells. This mechanism has been observed in other quinoxaline derivatives, which showed inhibition of topoisomerase II, an enzyme crucial for DNA unwinding during replication .
  • Case Studies : In a comparative study of quinoxaline derivatives, compounds with structural similarities demonstrated IC50 values in the low micromolar range against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines. For instance, one derivative exhibited an IC50 of 1.9 µg/mL against HCT116 cells .

Antimicrobial Activity

Quinoxaline derivatives are also noted for their antibacterial properties. The compound this compound has shown promise against various bacterial strains.

  • Activity Against Resistant Strains : Similar compounds have demonstrated efficacy in restoring the activity of antibiotics against resistant strains of bacteria like Staphylococcus aureus. This suggests that quinoxaline derivatives may enhance the effectiveness of existing antibiotics .
  • Quantitative Evaluation : The minimum inhibitory concentrations (MICs) for related compounds were recorded at concentrations significantly lower than those required for traditional antibiotics, indicating a potential for development as new antimicrobial agents .

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes:

  • Starting Materials : The synthesis typically begins with readily available 5-chloro-2-methoxyaniline and appropriate quinoxaline precursors.
  • Reactions : Key reactions include condensation and cyclization steps that facilitate the formation of the quinoxaline ring system along with the carboxamide group.

Research Findings Summary

Study Focus Findings
Anticancer ActivitySignificant antiproliferative effects on HCT116 and MCF7 cell lines; IC50 values around 1.9 µg/mL .
Antimicrobial ActivityEffective against resistant bacterial strains; MIC values lower than traditional antibiotics .
Mechanism of ActionPotential DNA intercalation and topoisomerase II inhibition observed in related compounds .

Scientific Research Applications

Antiviral Applications

Quinoxaline derivatives, including N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide, have been investigated for their antiviral properties. Recent studies highlight their efficacy against several viral pathogens:

  • Influenza Virus : Research indicates that quinoxaline derivatives exhibit strong inhibitory effects against the H1N1 strain of the influenza virus. One derivative demonstrated an IC50 value of 0.2164μM0.2164\,\mu M with minimal cytotoxicity (CC50 value of 315578.68μM315578.68\,\mu M) in non-cancerous cells . This suggests a promising therapeutic potential for treating influenza infections.
  • SARS-CoV-2 : The compound has also been studied for its potential to inhibit the SARS-CoV-2 virus, the causative agent of COVID-19. The structure–activity relationship (SAR) analyses indicate that modifications to the quinoxaline core can enhance antiviral activity .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : In vitro studies have shown that certain quinoxaline derivatives exhibit significant cytotoxicity against cancer cell lines such as HCT-116 and MCF-7. For instance, some compounds displayed IC50 values as low as 1.9μg/mL1.9\,\mu g/mL compared to doxorubicin's 3.23μg/mL3.23\,\mu g/mL, indicating a strong potential for development as anticancer agents .
  • Mechanism of Action : The mechanisms underlying the anticancer effects involve the induction of apoptosis and inhibition of cell proliferation pathways. Detailed molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets .

Synthetic Methodologies

The synthesis of this compound is notable for its efficiency and versatility:

  • Direct Amidation Techniques : Recent advancements have introduced direct amidation methods that allow for the efficient incorporation of amide functionalities at the C-3 position of quinoxalinones using isocyanides in aqueous conditions . This method enhances the sustainability of synthetic routes by minimizing hazardous solvents and reagents.

Data Table: Summary of Biological Activities

Application TypeSpecific ActivityIC50 ValueReference
Antiviral (H1N1)Inhibition0.2164 µM
Antiviral (SARS-CoV-2)Potential inhibitionNot specified
Anticancer (HCT-116)Cytotoxicity1.9 µg/mL
Anticancer (MCF-7)Cytotoxicity2.3 µg/mL

Comparison with Similar Compounds

Table 2: Comparison of Core Heterocycles

Compound Core Structure Heteroatoms Aromaticity Potential Bioactivity
Target Compound Dihydroquinoxaline 2 Nitrogens Partially reduced Kinase inhibition, antimicrobial
Oxadiazole-Isoquinoline () Dihydroisoquinoline 1 Nitrogen Fully aromatic Anticancer, enzyme modulation

Pyrazole and Sulfanyl Derivatives ()

outlines a pyrazole derivative (5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) with a sulfanyl linkage and trifluoromethyl group. While structurally distinct from the target compound, notable comparisons include:

  • Electron-Withdrawing Groups : The trifluoromethyl group in the pyrazole derivative is highly electronegative, contrasting with the target compound’s chloro and methoxy groups. This affects lipophilicity and membrane permeability.
  • Sulfur Linkages: The sulfanyl group may improve solubility or act as a hydrogen-bond acceptor, whereas the carboxamide in the target compound offers hydrogen-bond donor/acceptor versatility .

Implications of Structural Variations

  • Bioactivity : Nitro groups () may confer antimicrobial activity, while fluorophenyl groups () are common in anticancer agents. The target compound’s mixed substituents could balance selectivity and potency.
  • Synthetic Accessibility : Room-temperature carboxamide coupling () is advantageous for scalability, whereas complex heterocycles (e.g., oxadiazole in ) may require multi-step synthesis.

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
  • Amide bond formation between a chlorinated aniline derivative and a quinoxaline precursor.
  • Cyclization under controlled pH (e.g., acidic or basic conditions) to form the dihydroquinoxaline core.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dioxane are often used to enhance solubility and reaction efficiency .
  • Catalysts : Zinc chloride or palladium-based catalysts may accelerate specific steps .
  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and purity .

Q. Table 1: Example Reaction Optimization Parameters

StepSolventCatalystTemperature (°C)Yield (%)
AmidationDMFNone8065
CyclizationDioxaneZnCl₂11078

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) is standard for assessing purity. Reverse-phase C18 columns and acetonitrile/water gradients are typical .
  • Spectroscopy :
  • NMR (¹H, ¹³C) to confirm substituent positions and aromatic proton environments.
  • FT-IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes or receptors associated with quinoxaline derivatives (e.g., kinase inhibitors, antimicrobial targets) .
  • Dose-Response Curves : Use serial dilutions (e.g., 0.1–100 µM) to calculate IC₅₀ values.
  • Controls : Include positive controls (known inhibitors) and vehicle-only controls.
  • Replication : Triplicate experiments to ensure statistical validity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases). Focus on hydrogen bonding and hydrophobic interactions with the chlorophenyl and carboxamide groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Corporate structural descriptors (e.g., logP, polar surface area) to predict activity across analogs .

Q. How can researchers address contradictory data in studies of this compound’s mechanism of action?

  • Methodological Answer :
  • Cross-Validation : Replicate assays in independent labs using standardized protocols.
  • Pathway Analysis : Employ transcriptomics (RNA-seq) or proteomics to identify off-target effects.
  • Statistical Design : Apply factorial design (e.g., Box-Behnken) to test variables (e.g., concentration, incubation time) that may explain discrepancies .

Q. Table 2: Example Factorial Design for Mechanism Studies

FactorLow LevelHigh LevelResponse (Activity %)
[Compound]10 µM50 µM35 vs. 72
pH6.57.550 vs. 65

Q. What strategies optimize the compound’s stability under varying environmental conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • Excipient Screening : Test co-solvents (e.g., PEG-400) or cyclodextrins to enhance aqueous stability .
  • pH Profiling : Assess solubility and degradation kinetics across pH 3–8 using UV-Vis spectroscopy .

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